molecular formula C6H3NO3 B102697 2-Ethynyl-5-nitrofuran CAS No. 19275-29-7

2-Ethynyl-5-nitrofuran

Cat. No. B102697
CAS RN: 19275-29-7
M. Wt: 137.09 g/mol
InChI Key: GJXYAJOKVJCOCT-UHFFFAOYSA-N
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Description

“2-Ethynyl-5-nitrofuran” is a derivative of nitrofuran, a class of drugs that have been used as antibacterial agents . Nitrofurans are effective against both gram-negative and gram-positive bacteria . They are used for treating superficial wounds, burns, ulcers, and skin infections .


Chemical Reactions Analysis

Nitrofurans undergo a series of reduction reactions. The first reduction step results in the loss of 2 electrons and the formation of a nitroso product. A second reduction step removes another 2 electrons giving a hydroxylamine product .

Scientific Research Applications

Molecular Mechanisms and Cytotoxicity

Nitrofurans, including derivatives like 2-Ethynyl-5-nitrofuran, are widely recognized for their antimicrobial properties but are also associated with cytotoxic effects. The mechanisms underlying these effects are not entirely clear. One-electron reduction of the nitro group and ROS production through redox cycling have been identified as potential mechanisms of cell toxicity. Intriguingly, evidence suggests that there are nitroreduction-independent mechanisms contributing to the cytotoxicity of nitrofuran drugs. A study explored the cytotoxicity, ROS-producing capacity, and the effect on GSH-S-transferase of a series of nitrated and non-nitrated derivatives of nitrofuran drugs, revealing complex interactions influencing toxicity (Gallardo-Garrido et al., 2020).

Radiosensitizing Potential in Radiotherapy

2-Nitrofuran, a structural relative of 2-Ethynyl-5-nitrofuran, has been investigated for its potential as a radiosensitizer in radiotherapy. Studies indicate that low-energy electrons effectively decompose the molecule, leading to the formation of multiple fragment anions and the parent anion. These processes are crucial for the molecule's radiosensitizing properties, potentially enhancing the effectiveness of radiotherapy (Saqib et al., 2020).

Antibacterial and Genotoxic Effects

The antibacterial effects and genotoxic potency of nitrofuran drugs, including derivatives like 2-Ethynyl-5-nitrofuran, provide a new avenue for human application. These compounds are highly soluble and stable under normal conditions, but their potential carcinogenicity has been a concern. Understanding the balance between their beneficial antibacterial effects and the risks they pose is crucial for their safe application in human medicine (Abdollahi & Baeeri, 2014).

Drug Activation and Toxicity Management

5-Nitrofurans, a class related to 2-Ethynyl-5-nitrofuran, are widely used to treat bacterial and trypanosome infections. However, they can cause serious toxic side effects. The interaction between aldehyde dehydrogenase (ALDH) 2 and 5-nitrofurans has been identified as a conserved mechanism across species, playing a role in the activation of these drugs and potentially in managing their toxicity. Understanding this interaction is crucial for improving the therapeutic use of nitrofuran drugs and managing their side effects (Zhou et al., 2012).

Safety And Hazards

While specific safety and hazard information for “2-Ethynyl-5-nitrofuran” is not available, it’s important to note that the FDA has withdrawn its approval for the use of drug products containing nitrofurazone, a type of nitrofuran .

Future Directions

Nitrofurans are being reconsidered as potential antibacterial agents due to their broad-spectrum effects and the increasing resistance of bacteria to other drugs . Current efforts include searching for improved nitrofuran derivatives, developing new pharmacophores, drug combinations, and repurposed uses of nitrofurans . These efforts hold promise for making this drug class an important weapon in the combat against multidrug-resistant bacterial pathogens in the future .

properties

IUPAC Name

2-ethynyl-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXYAJOKVJCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523188
Record name 2-Ethynyl-5-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-nitrofuran

CAS RN

19275-29-7
Record name 2-Ethynyl-5-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Kravchenko, AF Popov, LI Kostenko… - Chemical …, 1987 - chempap.org
… Abstract: The kinetics of reactions of (E)-[β)-(5-nitro-2-furyl)vinyl]trimethylammonium bromide, (E)-2-(β-bromovinyl)-5-nitrofuran, and 2-ethynyl-5-nitrofuran with piperidine in various …
Number of citations: 1 chempap.org
LM Litvinenko, AF Popov, LI Kostenko… - … : Proceedings of the …, 1978 - Consultants Bureau
Number of citations: 0

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